2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-meth ylphenyl)acetamide
Description
The compound 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with an amino group (-NH₂) and at the 5-position with a 4-pyridyl ring. A thioether linkage connects the triazole to an acetamide moiety, which is further attached to a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl). Key structural attributes include:
- Acetamide substituents: The phenyl group’s chloro, methoxy, and methyl groups influence lipophilicity and steric effects.
- Molecular weight: Calculated as ~403.52 g/mol (C₁₈H₁₈ClN₅O₂S).
This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, by balancing polarity and lipophilicity .
Properties
Molecular Formula |
C17H17ClN6O2S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17ClN6O2S/c1-10-7-13(14(26-2)8-12(10)18)21-15(25)9-27-17-23-22-16(24(17)19)11-3-5-20-6-4-11/h3-8H,9,19H2,1-2H3,(H,21,25) |
InChI Key |
LVDLSNZATPGHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and physicochemical comparisons with analogous compounds:
Impact of Substituents on Pharmacological Potential
Research Findings and Activity Insights
- Anti-exudative activity: Compounds with amino-substituted triazoles (e.g., target, ) have shown anti-exudative effects in rodent models, likely due to modulation of inflammatory pathways .
- Metabolic stability : Trifluoromethyl groups () and halogenated phenyl rings (target, ) are associated with prolonged half-lives in vivo due to resistance to oxidative metabolism.
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